

# Spectroscopic and Synthetic Analysis of Ethyl Benzofuran-2-carboxylate: A Technical Guide

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## Compound of Interest

Compound Name: Ethyl benzofurazan-5-carboxylate

Cat. No.: B1301107

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Disclaimer: Comprehensive spectroscopic data (NMR, IR, MS) for Ethyl benzofuran-5-carboxylate could not be located in publicly available resources. This guide provides a detailed analysis of its positional isomer, Ethyl benzofuran-2-carboxylate, as a representative compound for researchers, scientists, and drug development professionals interested in the benzofuran scaffold.

This technical guide presents a detailed overview of the spectroscopic properties and synthesis of Ethyl benzofuran-2-carboxylate. The information is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development, providing key data and methodologies for the characterization and preparation of this compound.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for Ethyl benzofuran-2-carboxylate, providing a quantitative reference for its structural identification.

Table 1: Nuclear Magnetic Resonance (NMR) Data

<sup>1</sup> H NMR (CDCl <sub>3</sub> )	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-3	~7.45	s	-
H-4, H-5, H-6, H-7	7.25-7.70	m	-
-CH <sub>2</sub> -	4.45	q	7.1
-CH <sub>3</sub>	1.43	t	7.1

<sup>13</sup> C NMR (CDCl <sub>3</sub> )	Chemical Shift (δ) ppm
C=O	~160
C-2	~146
C-3a	~127
C-7a	~155
Aromatic C-H	111-128
C-3	~115
-CH <sub>2</sub> -	61.5
-CH <sub>3</sub>	14.4

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Assignment
~1725	C=O stretch (ester)
~1560, ~1450	C=C stretch (aromatic)
~1250, ~1100	C-O stretch

Table 3: Mass Spectrometry (MS) Data

m/z	Assignment
190	$[M]^+$
162	$[M - C_2H_4]^+$
145	$[M - OEt]^+$
117	$[M - CO_2Et]^+$

## Experimental Protocols

The spectroscopic data presented above are typically acquired using standard laboratory techniques as detailed below.

**Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1H$  and  $^{13}C$  NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in deuterated chloroform ( $CDCl_3$ ) with tetramethylsilane (TMS) used as an internal standard.

**Infrared (IR) Spectroscopy:** The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a KBr pellet or in a suitable solvent.

**Mass Spectrometry (MS):** Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The sample is introduced, and the resulting fragmentation pattern is analyzed.

## Synthesis of Ethyl Benzofuran-2-carboxylate

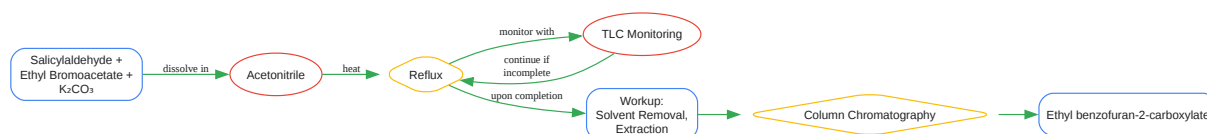
A common and efficient method for the synthesis of Ethyl benzofuran-2-carboxylate involves the reaction of salicylaldehyde with an  $\alpha$ -halo ester, such as ethyl bromoacetate, in the presence of a base.<sup>[1]</sup>

Reaction Scheme:

Salicylaldehyde reacts with ethyl bromoacetate in the presence of a base like potassium carbonate ( $K_2CO_3$ ) in a suitable solvent such as acetonitrile. The reaction mixture is typically heated under reflux.<sup>[1]</sup> The progress of the reaction is monitored by thin-layer chromatography

(TLC).[1] Upon completion, the product is isolated and purified, often by column chromatography.[1]

Below is a DOT script representation of the synthesis workflow.



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Caption: Synthesis workflow for Ethyl benzofuran-2-carboxylate.

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## References

- 1. op.niscair.res.in [op.niscair.res.in]
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